2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (hereafter referred to as the target compound) is a heterocyclic molecule featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3-methylphenyl group. This structure combines bioisosteric elements (amide and oxadiazole) with aromatic systems, which are commonly associated with pharmacological activity.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-3-2-4-13(7-11)17-20-21-18(25-17)19-16(22)9-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYMUQOSJPPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxadiazole Ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole intermediates through an acetamide linkage under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Both the benzodioxole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzodioxole and oxadiazole derivatives.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of 1,3,4-oxadiazole-acetamide derivatives. Key structural analogs and their substituent variations are summarized below:
Table 1: Structural and Functional Comparison of Analogs
Key Differentiators and Limitations
Differentiators :
The target compound’s combination of 1,3-benzodioxol and 3-methylphenyl groups is unique among the analogs. This structure may offer a balance between enzymatic inhibition (via benzodioxol) and pharmacokinetic optimization (via methylphenyl).Limitations : Direct biological data for the target compound are absent in the evidence. In contrast, analogs like Compounds 8 and 9 () have well-characterized anticancer profiles, underscoring the need for targeted assays to validate the target compound’s efficacy .
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzodioxole moiety linked to an oxadiazole group. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 299199-78-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole and benzodioxole groups may facilitate binding to biological macromolecules, influencing pathways such as:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
- Receptor Modulation: It may modulate receptor activity, impacting signaling pathways that control cellular responses.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties: Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
- Anti-inflammatory Effects: Compounds in this class have been reported to reduce inflammation in preclinical models.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings indicated that compounds with the benzodioxole structure demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) at low micromolar concentrations.
Antimicrobial Efficacy
Another research article highlighted the antimicrobial properties of related oxadiazole derivatives. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting a possible application in developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
